2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethan-1-ol
Description
Properties
Molecular Formula |
C9H8F4O2 |
|---|---|
Molecular Weight |
224.15 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(2-fluoro-4-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H8F4O2/c1-15-5-2-3-6(7(10)4-5)8(14)9(11,12)13/h2-4,8,14H,1H3 |
InChI Key |
WJSHOLWKRRNMOD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(C(F)(F)F)O)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves the nucleophilic addition of trifluoromethyl anion equivalents or trifluoromethyl ketone intermediates to appropriately substituted aromatic aldehydes or ketones. The key steps include:
- Preparation of the substituted aromatic aldehyde or ketone precursor.
- Introduction of the trifluoromethyl group, often via trifluoromethylation reagents or trifluoroacetyl derivatives.
- Reduction or addition reactions to form the trifluoromethylated ethan-1-ol.
Preparation from 2-Fluoro-4-methoxybenzaldehyde
A representative method involves starting from 2-fluoro-4-methoxybenzaldehyde , which undergoes trifluoromethylation and subsequent reduction to yield the target alcohol.
- To a cooled solution of 2-fluoro-4-methoxybenzaldehyde in anhydrous tetrahydrofuran (THF) at 0°C, a trifluoromethylation reagent such as trifluoromethyltrimethylsilane (TMS-CF3) or trifluoromethyl anion equivalents is added slowly.
- The reaction mixture is stirred at low temperature for 10 minutes, followed by addition of water and tetrabutylammonium fluoride (TBAF) as a fluoride source to promote the trifluoromethylation.
- The mixture is then allowed to warm to room temperature and stirred overnight.
- After completion, the reaction mixture is extracted with diethyl ether, washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.
- The crude product is purified by vacuum distillation (typical boiling point 87-89 °C at 1.5 mm Hg) to afford the pure trifluoromethylated alcohol as a clear, colorless oil.
- Typical yields reported are around 77-80% for the isolated alcohol.
- Characterization by ^1H NMR (400 MHz, CDCl3) shows aromatic proton signals consistent with substitution patterns and a characteristic quartet for the trifluoromethyl group.
This method is adapted from the procedure described for 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanol with modifications for the 2-fluoro substitution.
Synthesis via Grignard Reaction and Acid Treatment (Patent Method)
An alternative industrially relevant method involves a multi-step synthesis employing Grignard reagents and acid quenching:
Step 1: Formation of Grignard Reagent
- Magnesium chips are reacted with 3,5-dichloro-4-aminobromobenzene in tetrahydrofuran (THF) at room temperature to form the corresponding arylmagnesium bromide.
Step 2: Reaction with Trifluoroacetyl Dimethylamine
- The Grignard reagent solution is cooled to 20 °C.
- Trifluoroacetyl dimethylamine is added dropwise over 20 minutes.
- The mixture is stirred for 1 hour to form the trifluoromethyl ketone intermediate.
Step 3: Acidification and Isolation
- The reaction mixture is acidified with dilute hydrochloric acid (5-10% w/w) to quench the reaction and improve purity.
- The organic phase is separated, and THF is evaporated.
- The product is purified by rectification to obtain the trifluoromethylated acetophenone derivative.
- This method emphasizes controlling temperature to minimize side reactions.
- Acidification with dilute HCl facilitates removal of impurities and enhances yield.
- Variations in solvent volumes and reagent ratios are reported to optimize the process.
While this patent focuses on 3',5'-dichloro-2,2-trifluoroacetophenone derivatives, the approach is adaptable for preparing trifluoromethylated aromatic ethanols related to this compound.
Catalytic Oxidation and Photocatalysis
In some studies, trifluoromethylated alcohols are synthesized via catalytic oxidation of trifluoromethylated precursors using photocatalysts such as Ru(bpy)3(PF6)2 under visible light irradiation.
- Starting from trifluoromethylated alcohols, pyridine and acetonitrile are used as solvents.
- Sodium persulfate acts as an oxidant.
- The reaction is irradiated with LED light for extended periods (e.g., 48 h).
- This method allows selective oxidation to trifluoromethyl ketones, which can be further reduced to alcohols.
Though this method focuses more on oxidation, it provides a complementary approach to manipulate trifluoromethylated aromatic compounds.
Data Table Summarizing Preparation Conditions
| Method | Starting Material | Key Reagents/Conditions | Purification | Yield (%) | Notes |
|---|---|---|---|---|---|
| Trifluoromethylation of aldehyde | 2-fluoro-4-methoxybenzaldehyde | TMS-CF3, TBAF, THF, 0°C to RT, overnight stirring | Vacuum distillation | 77-80 | Clear oil, 87-89 °C @1.5 mm Hg |
| Grignard + Acid Quench (Patent) | 3,5-dichloro-4-aminobromobenzene | Mg, THF, trifluoroacetyl dimethylamine, HCl (5-10%) | Rectification | Not specified | Industrial scale, temperature controlled |
| Photocatalytic oxidation | Trifluoromethylated alcohol | Ru(bpy)3(PF6)2, Na2S2O8, pyridine, MeCN, LED light | Extraction, evaporation | Not specified | For oxidation to ketone intermediates |
Research Outcomes and Analytical Data
Nuclear Magnetic Resonance (NMR): ^1H NMR spectra confirm the aromatic proton environment and the presence of trifluoromethyl groups. For example, singlets around δ 7.37 ppm correspond to aromatic protons, and characteristic splitting patterns confirm substitution.
Boiling Point and Physical State: The purified trifluoromethylated ethanols typically appear as clear, colorless oils with boiling points around 87-89 °C under reduced pressure (1.5 mm Hg), indicating moderate volatility suitable for vacuum distillation purification.
Purity and Yield Optimization: Acid quenching with dilute hydrochloric acid improves purity by facilitating removal of side products and residual reagents, as demonstrated in patent methods.
Chemical Reactions Analysis
Types of Reactions: 2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed in substitution reactions
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
Chemistry: In chemistry, 2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethan-1-ol is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis .
Biology: Its fluorinated groups can enhance the stability and bioavailability of biologically active molecules .
Medicine: In medicine, derivatives of this compound may be explored for their potential therapeutic properties. The presence of fluorine atoms can improve the pharmacokinetic properties of drug candidates, making them more effective and selective .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials with unique properties. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl and fluoro-methoxyphenyl groups can interact with enzymes, receptors, and other biomolecules, modulating their activity and function. These interactions can lead to changes in cellular processes and biochemical pathways, contributing to the compound’s effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table compares 2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethan-1-ol with structurally related fluorinated alcohols, focusing on substituents, synthesis yields, and key properties:
Key Observations:
Substituent Effects: Electron-Withdrawing Groups (–CF₃, –F, –NO₂): Increase acidity of the hydroxyl group and stabilize intermediates in nucleophilic reactions . Electron-Donating Groups (–OCH₃, –CH₃): Enhance solubility in polar solvents and modulate fluorescence in BODIPY derivatives .
Synthetic Efficiency : Indole-containing analogs achieve yields >85% under mild aqueous conditions, suggesting robust synthetic protocols for complex heterocycles .
Applications :
- Fluorophores : Indole derivatives exhibit strong fluorescence (e.g., λem = 662 nm, Φ = 0.61) .
- Agrochemicals : Trifluoromethyl groups improve metabolic stability in crop protection agents .
Research Findings and Data
A. Physical Properties
- Melting Points: Indole derivatives (e.g., 3d, 3e) exhibit higher melting points (130–173°C) compared to non-heterocyclic analogs, likely due to π-stacking interactions .
- NMR Data :
B. Reactivity
Biological Activity
2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethan-1-ol, with the CAS number 1368374-66-6, is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
The molecular formula of this compound is , with a molar mass of 222.14 g/mol. The compound features a trifluoromethyl group and a methoxy-substituted phenyl ring, contributing to its lipophilicity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C9H6F4O2 |
| Molar Mass | 222.14 g/mol |
| Boiling Point | 225.6 ± 35.0 °C (predicted) |
| Density | 1.341 ± 0.06 g/cm³ (predicted) |
Research indicates that compounds with similar structures often act as inhibitors of specific enzymes or receptors involved in disease processes. For instance, the presence of fluorine atoms can enhance binding affinity to target proteins through increased lipophilicity and electronic effects.
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties. A comparative study involving various derivatives showed that compounds with fluorinated substituents displayed enhanced activity against bacterial strains such as Staphylococcus aureus and Escherichia coli .
Inhibition of Dihydrofolate Reductase (DHFR)
Similar compounds have been evaluated for their ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation. The structural modifications in this compound may confer significant inhibitory effects on DHFR activity .
Study on Anticancer Properties
A recent study explored the anticancer potential of fluorinated phenolic compounds, including derivatives similar to this compound. The results indicated that these compounds could induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival .
Structure–Activity Relationship (SAR)
In a structure–activity relationship analysis involving various fluorinated compounds, it was found that the introduction of trifluoromethyl groups significantly improved the potency against specific cancer targets. This suggests that further exploration of the SAR for this compound could yield promising therapeutic agents .
Q & A
Basic Research Questions
Q. What are the key structural features and functional groups of 2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethan-1-ol, and how do they influence reactivity?
- Answer: The compound contains a trifluoroethyl alcohol group (-CF₃CH₂OH), a 2-fluoro substituent (electron-withdrawing), and a 4-methoxy group (electron-donating) on the aromatic ring. These groups impact solubility, acidity (e.g., the -OH group’s pKa is lowered by the electron-withdrawing -CF₃), and regioselectivity in reactions like electrophilic substitution. The fluorine atoms complicate NMR analysis due to spin-spin coupling and isotopic splitting .
Q. What synthetic routes are commonly employed to prepare this compound?
- Answer: Two primary methods are:
- Friedel-Crafts Acylation : Reacting 2-fluoro-4-methoxybenzaldehyde with trifluoroacetic anhydride in the presence of a Lewis acid (e.g., AlCl₃), followed by reduction using NaBH₄ or LiAlH₄ to yield the alcohol .
- Grignard Reaction : Using a trifluoroethyl Grignard reagent (CF₃CH₂MgBr) with a substituted benzaldehyde derivative, followed by acidic workup .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR, IR) be resolved during characterization?
- Answer:
- ¹⁹F NMR : Critical for resolving signals from fluorine atoms. The -CF₃ group typically appears as a quartet (due to coupling with adjacent protons), while the aromatic fluorine shows splitting from adjacent substituents.
- X-ray Crystallography : Used to confirm stereochemistry and resolve ambiguities in NOESY or COSY NMR data .
- IR Spectroscopy : The -OH stretch (~3400 cm⁻¹) may overlap with other peaks; deuteration or solvent suppression techniques can clarify assignments .
Q. What strategies optimize enantiomeric purity in asymmetric synthesis?
- Answer:
- Chiral Catalysts : Use of Ru-BINAP complexes or Jacobsen’s Mn(salen) catalysts for kinetic resolution during reduction steps.
- Chiral Chromatography : Employing Chiralpak® columns (e.g., AD-H or OD-H) with hexane/isopropanol mobile phases to separate enantiomers.
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) can selectively esterify one enantiomer, enabling separation .
Q. How do electronic effects of substituents influence nucleophilic aromatic substitution (NAS) reactions?
- Answer:
- The 4-methoxy group activates the ring toward NAS at the para position, while the 2-fluoro group deactivates the ortho position.
- Experimental Design : React with NaN₃ or NH₃ in polar aprotic solvents (DMF, DMSO) at 80–100°C. Monitor reaction progress via TLC (Rf ~0.3 in 7:3 hexane/EtOAc).
- Contradiction Analysis : Competing elimination (due to -CF₃’s steric bulk) may reduce yields; optimize by lowering temperature or using bulky bases (e.g., DBU) .
Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?
- Answer:
- Forced Degradation Studies : Expose the compound to 0.1 M HCl (pH 1), NaOH (pH 13), and H₂O₂ (3%) at 40–60°C for 24–72 hours. Analyze degradation products via HPLC-MS.
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (Td) under nitrogen atmosphere (typically >200°C for trifluoroethanol derivatives) .
Key Notes
- Advanced questions emphasize methodological rigor, addressing contradictions in data and optimizing synthetic pathways.
- Structural analogs (e.g., UC378, UC379) provide insights into reactivity and characterization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
